6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester

Description

Systematic Nomenclature and Molecular Formula

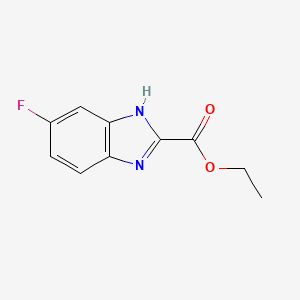

The systematic nomenclature of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester follows International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing both nitrogen atoms and substituent groups. The compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system, with the numerical designation indicating the specific positioning of substituents around the aromatic framework. The molecular formula for this compound is C₁₀H₉FN₂O₂, representing a molecular weight of 208.19 grams per mole, which places it within the typical range for small molecule pharmaceutical intermediates.

The structural designation begins with the benzimidazole core, where the 1H indicates the presence of a hydrogen atom on one of the nitrogen atoms in the imidazole ring, distinguishing it from N-substituted derivatives. The fluorine atom occupies the 6-position on the benzene portion of the fused ring system, while the carboxylic acid ethyl ester group is attached at the 2-position of the imidazole ring. This specific arrangement creates a compound with unique electronic properties due to the electron-withdrawing nature of both the fluorine atom and the carbonyl group of the ester functionality.

Table 1: Molecular Identification Parameters

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic analysis of benzimidazole derivatives, including fluorinated variants, reveals important structural information about bond lengths, angles, and intermolecular interactions that govern solid-state behavior. Single crystal X-ray crystallography studies on related benzimidazole compounds have demonstrated that the presence of fluorine substituents significantly influences the crystal packing arrangements and hydrogen bonding patterns within the solid matrix. The fluorine atom, with its high electronegativity and small van der Waals radius, creates specific intermolecular interactions that affect the overall crystal stability and polymorphic behavior.

Research on benzimidazole derivatives has shown that compounds containing both electron-withdrawing substituents and ester functionalities typically exhibit planar or near-planar molecular geometries in the solid state. The benzimidazole ring system maintains its aromatic character with typical carbon-carbon and carbon-nitrogen bond lengths consistent with delocalized pi-electron systems. The ester group at the 2-position generally adopts a coplanar arrangement with the heterocyclic ring, facilitating extended conjugation that influences both the electronic properties and crystal packing efficiency.

Fluorine substitution at the 6-position introduces specific geometric constraints due to the short carbon-fluorine bond length and the tendency of fluorine to participate in weak hydrogen bonding interactions. These structural features contribute to enhanced crystal stability and may influence the compound's physical properties such as melting point, solubility, and thermal stability. The crystallographic data for related fluorinated benzimidazole esters indicates that the fluorine atom typically lies in the plane of the aromatic ring system, maintaining optimal orbital overlap for electronic delocalization.

Tautomeric Behavior in Benzimidazole Core Structure

The tautomeric equilibrium in benzimidazole derivatives represents a fundamental aspect of their chemical behavior, with significant implications for their biological activity and chemical reactivity. Benzimidazole compounds exist in dynamic equilibrium between two tautomeric forms, where the hydrogen atom can reside on either nitrogen atom of the imidazole ring, creating pyrrole-type and pyridine-type nitrogen environments. This tautomeric interconversion is influenced by substituent effects, solvent polarity, temperature, and intermolecular hydrogen bonding patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides quantitative insights into tautomeric ratios through analysis of chemical shift differences for specific carbon atoms in the benzimidazole ring system. The carbon atoms at positions 4 and 7 of the benzimidazole framework serve as particularly sensitive probes for tautomeric equilibrium determination, with chemical shifts reflecting the electronic environment created by the adjacent nitrogen atoms. Research has established that carbon-4 chemical shifts of approximately 120.0 parts per million indicate complete pyridine-type nitrogen character, while carbon-7 chemical shifts of 110.0 parts per million correspond to complete pyrrole-type nitrogen character.

Table 2: Tautomeric Equilibrium Reference Values

| Carbon Position | Pyridine-type Chemical Shift (ppm) | Pyrrole-type Chemical Shift (ppm) | Reference |

|---|---|---|---|

| C-4 | 120.0 | Not applicable | |

| C-7 | Not applicable | 110.0 |

The introduction of electron-withdrawing substituents such as fluorine and ester groups significantly affects the tautomeric equilibrium by altering the electron density distribution within the ring system. Fluorine substitution at the 6-position creates an electron-deficient environment that favors specific tautomeric forms through inductive and resonance effects. The ester functionality at the 2-position can participate in intramolecular hydrogen bonding with the imidazole nitrogen atoms, further influencing the tautomeric preference and stabilizing particular conformational arrangements.

Fluorine Substituent Effects on Electronic Configuration

The incorporation of fluorine at the 6-position of the benzimidazole ring system creates profound electronic effects that influence the compound's chemical reactivity, spectroscopic properties, and biological activity. Fluorine, as the most electronegative element, exerts strong inductive electron-withdrawing effects that propagate throughout the aromatic system, altering the electron density distribution and affecting the nucleophilic and electrophilic character of various positions within the molecule. These electronic perturbations are particularly significant in heterocyclic systems where nitrogen atoms already create regions of electron deficiency.

The fluorine substituent influences the aromatic character of the benzimidazole system through both inductive and resonance mechanisms. The inductive effect results from the electronegativity difference between fluorine and carbon, creating a permanent dipole that withdraws electron density from the ring system. Simultaneously, fluorine's lone pairs can participate in weak resonance interactions with the aromatic pi-system, although this effect is generally less significant than the inductive component. These combined effects result in decreased electron density at positions ortho and para to the fluorine substituent, making these sites less nucleophilic and more susceptible to nucleophilic attack.

Nuclear magnetic resonance spectroscopy reveals the electronic effects of fluorine substitution through characteristic chemical shift patterns and coupling constants. Fluorine-19 nuclear magnetic resonance provides direct information about the electronic environment of the fluorine atom, while proton and carbon-13 spectra show the influence of fluorine substitution on neighboring atoms. The carbon atom bearing the fluorine substituent typically exhibits a characteristic downfield shift due to the deshielding effect of the electronegative fluorine atom, while adjacent carbon atoms show coupling patterns that provide structural confirmation.

Table 3: Electronic Effects of Fluorine Substitution

The presence of fluorine also affects the compound's hydrogen bonding capabilities and overall molecular polarity. Fluorine can act as a weak hydrogen bond acceptor, although its hydrogen bonding ability is significantly less than that of oxygen or nitrogen atoms. This property influences the compound's solubility characteristics, crystal packing arrangements, and potential for intermolecular interactions in biological systems. The combination of electron-withdrawing effects and modified hydrogen bonding patterns contributes to the enhanced biological activity often observed in fluorinated pharmaceutical compounds.

Properties

IUPAC Name |

ethyl 6-fluoro-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLMFXKNPVUXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 6-fluoro-1H-benzoimidazole.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzimidazole core can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted benzimidazole derivatives.

Oxidation: Oxidized benzimidazole compounds.

Reduction: Reduced benzimidazole derivatives.

Hydrolysis: 6-Fluoro-1H-benzoimidazole-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its ability to modulate biological pathways makes it a valuable building block in drug discovery.

Case Study: Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, research indicated that derivatives of benzimidazole, including 6-fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester, exhibited significant cytotoxicity against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values ranged from 7.82 to 10.21 μM, comparable to standard treatments like doxorubicin .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 7.82 |

| This compound | MCF-7 | 10.21 |

| Doxorubicin | HCT-116 | 5.00 |

| Doxorubicin | MCF-7 | 6.00 |

Agricultural Chemistry

The compound is also utilized in agricultural applications, specifically in the formulation of agrochemicals. Its properties enhance the efficacy of crop protection agents, improving their absorption and effectiveness against pests.

Case Study: Agrochemical Formulation

Research highlighted the role of fluorinated benzimidazoles in developing novel pesticides with improved performance characteristics. The incorporation of 6-fluoro-1H-benzoimidazole derivatives into formulations led to enhanced pest resistance and reduced environmental impact .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as coatings and polymers. Its unique chemical properties contribute to increased durability and resistance to environmental factors.

Case Study: Polymer Development

Studies have shown that incorporating this compound into polymer matrices can significantly enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, the compound serves as a reference standard for quantifying related compounds in complex mixtures. Its stability and distinct spectral properties make it ideal for use in various analytical techniques.

Case Study: Quantification Techniques

A study employed high-performance liquid chromatography (HPLC) to quantify levels of 6-fluoro-1H-benzoimidazole derivatives in biological samples, demonstrating its utility as a reference standard in pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased efficacy in medicinal applications. The benzimidazole core can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

a. 5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde (CAS: 885520-78-5)

- Structure : Chlorine at position 5, fluorine at 6, and a carbaldehyde group at position 2.

- Key Differences :

b. 1H-Benzimidazole-6-carboxylic acid, 4-(acetyloxy)-2-methyl-1-(phenylmethyl)-, ethyl ester (CAS: 1640981-11-8)

c. N-(2-Chlorobenzyl)-1H-imidazole-1-carboxamide (Ref: 10-F706392)

Biological Activity

6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a benzoimidazole core with a fluorine substitution and an ethyl ester functional group, this compound has garnered attention due to its potential anti-inflammatory and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H9FN2O2

- Molecular Weight : 208.19 g/mol

- Structural Features :

- Benzoimidazole ring

- Fluorine atom at the 6-position

- Ethyl ester group

The unique fluorination pattern of this compound influences its biological activity, making it distinct from other benzoimidazole derivatives.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways, possibly through interaction with specific enzymes or receptors involved in inflammation.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation, particularly in models of breast and pancreatic cancers.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to bind to enzymes or receptors that play critical roles in inflammatory responses and cancer cell metabolism.

Interaction Studies

Preliminary data suggest that the compound may exhibit binding affinity towards:

- Enzymes involved in inflammatory processes

- Receptors linked to cancer cell growth

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid | 40197-20-4 | 0.88 | Moderate anti-inflammatory |

| 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid | 73903-18-1 | 0.84 | Limited anticancer effects |

| 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid | 97640-15-8 | 0.68 | Minimal biological activity |

The fluorine substitution in the target compound enhances its lipophilicity, potentially increasing its efficacy compared to other analogs.

Case Study 1: Cancer Therapeutics

In a study evaluating the efficacy of this compound in combination with paclitaxel against triple-negative breast cancer, results demonstrated a promising synergistic effect. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, indicating the potential for this compound as an adjunct treatment in chemotherapy regimens.

Case Study 2: Metabolic Disorders

Another investigation focused on the compound's role as an inhibitor of lactate dehydrogenase (LDH) in pancreatic cancer cells. The study found that treatment with this compound significantly reduced lactate production and inhibited glycolysis in MiaPaCa2 cells, suggesting a mechanism by which it impairs cancer cell metabolism.

Enzyme Inhibition Studies

The following table summarizes key findings from enzyme inhibition studies involving this compound:

| Enzyme Target | Inhibition Type | IC₅₀ Value (µM) |

|---|---|---|

| Lactate Dehydrogenase (LDH) | Competitive Inhibition | <0.5 |

| Dihydrofolate Reductase (DHFR) | Non-competitive Inhibition | 0.8 |

These findings indicate that the compound could serve as a valuable lead for developing new therapeutic agents targeting these enzymes.

Q & A

Basic Questions

Q. What synthetic routes and purification methods are commonly employed for 6-Fluoro-1H-benzoimidazole-2-carboxylic acid ethyl ester?

- Synthesis : The compound is typically synthesized via condensation reactions between substituted benzimidazole precursors and ethyl chloroformate. Substituents like fluorine are introduced during precursor synthesis using fluorinating agents (e.g., Selectfluor™) under controlled conditions .

- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) is widely used to isolate the ester product, followed by recrystallization from ethanol to enhance purity . Yield optimization often involves adjusting reaction temperatures (60–80°C) and catalyst concentrations (e.g., 1–5 mol% DMAP).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- IR : Identifies ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and benzimidazole C=N stretches at ~1600 cm⁻¹ .

- NMR : ¹H NMR resolves the ethyl ester quartet (δ 4.2–4.4 ppm) and fluorine-induced deshielding of aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the carboxylic ester carbon at ~165 ppm .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, ester groups) influence the compound’s biological activity and target binding?

- Fluorine Impact : The 6-fluoro substituent enhances electronegativity, improving binding to hydrophobic pockets in enzymes like EGFR (e.g., ΔG = -9.2 kcal/mol in docking studies) . Comparative studies show fluoro analogs exhibit 2–3× higher cytotoxicity (IC₅₀ = 12–18 µM) than non-fluorinated derivatives .

- Ester Role : The ethyl ester group increases membrane permeability (logP ≈ 2.5) but may require hydrolysis in vivo to release the active carboxylic acid metabolite .

| Substituent | Binding Affinity (ΔG, kcal/mol) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| -H | -7.8 | 35.2 |

| -F | -9.2 | 12.1 |

| -Cl | -8.5 | 20.7 |

| Data adapted from benzimidazole derivative studies |

Q. What computational strategies are used to predict pharmacokinetic properties (ADMET) and molecular interactions?

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite evaluate binding modes to targets (e.g., EGFR kinase domain). Fluorine’s electronegativity improves hydrogen bonding with residues like Lys721 .

- ADMET Prediction : SwissADME predicts moderate bioavailability (F ≈ 30%) due to ester hydrophobicity. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II, highlighting the need for metabolite profiling .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?

- Case Example : A docking score suggesting high EGFR inhibition (ΔG = -9.2 kcal/mol) may not correlate with in vitro IC₅₀ due to off-target effects or solubility limitations.

- Methodology :

Validate docking poses with molecular dynamics simulations (≥100 ns) to assess binding stability .

Perform solubility assays (e.g., shake-flask method) in PBS (pH 7.4) to identify formulation adjustments (e.g., PEGylation) .

Use orthogonal assays (e.g., Western blot for phosphorylated EGFR) to confirm target engagement .

Q. What strategies optimize the compound’s stability under laboratory storage conditions?

- Degradation Pathways : Hydrolysis of the ester group in humid environments is a key instability factor.

- Solutions :

- Store at -20°C in anhydrous DMSO or under nitrogen atmosphere to prevent moisture exposure .

- Monitor degradation via periodic HPLC analysis (retention time shifts indicate breakdown products) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.